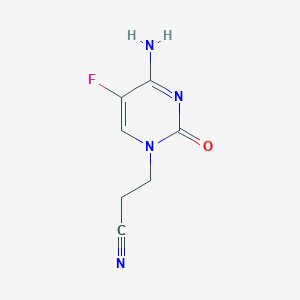![molecular formula C24H29N3O4S B11509360 2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11509360.png)
2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone core, a methoxyphenyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an intermediate, which is then reacted with a thiourea derivative to form the imidazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Apremilast: A phosphodiesterase 4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: A compound with similar structural features used in medicinal chemistry.
Uniqueness
2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N3O4S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[1-ethyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C24H29N3O4S/c1-4-14-31-20-12-8-18(9-13-20)25-22(28)15-21-23(29)26(5-2)24(32)27(21)16-17-6-10-19(30-3)11-7-17/h6-13,21H,4-5,14-16H2,1-3H3,(H,25,28) |
InChI Key |
RASLJPRMYGDCGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-(4-Bromophenyl)-9-[(4-methoxyphenyl)carbonyl]-6-methyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B11509284.png)
![{4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509302.png)
![Pentanoic acid, 5-[1,3]dioxolan-2-yl-2-hydroxy-4-hydroxyimino-, methyl ester](/img/structure/B11509303.png)
![(2-Fluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11509311.png)
![Ethyl 5-ethyl-4-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate](/img/structure/B11509314.png)
![1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11509315.png)
![N-[1-(1-adamantyl)propyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11509319.png)
![3-Methyl-1-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11509320.png)
![2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B11509328.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11509330.png)

![N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11509338.png)
![6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11509365.png)
![N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide](/img/structure/B11509380.png)
